molecular formula C18H19NO3 B267154 N-[3-(allyloxy)phenyl]-2-phenoxypropanamide

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide

Cat. No. B267154
M. Wt: 297.3 g/mol
InChI Key: MDHJZQLTOYATIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. GW 501516 has gained popularity in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance and fat burning.

Mechanism of Action

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to have a number of biochemical and physiological effects in animal and human studies. These include increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved endurance and fat burning. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to increase the expression of genes involved in energy metabolism and lipid metabolism.

Advantages and Limitations for Lab Experiments

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has several advantages for use in lab experiments. It is a selective agonist of PPARδ, which means that it has fewer off-target effects compared to other PPAR agonists. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 is orally bioavailable, which makes it easy to administer to animals. However, there are also limitations to the use of N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 in lab experiments. It has a short half-life in vivo, which means that it needs to be administered frequently to maintain its effects. In addition, there are concerns about the potential for N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 to cause cancer, although this has not been definitively proven.

Future Directions

There are several future directions for research on N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to improve lipid metabolism and reduce inflammation, which makes it a promising candidate for the treatment of conditions such as diabetes and atherosclerosis. Another area of interest is its potential as a performance-enhancing drug. N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to improve endurance and fat burning, which makes it a popular choice among athletes and bodybuilders. However, there are concerns about the safety and legality of using N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 for these purposes. Finally, there is a need for further research into the potential side effects of N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516, particularly its potential to cause cancer.

Synthesis Methods

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 is synthesized through a multi-step process that involves the reaction of 3-(allyloxy)aniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. In addition, N-[3-(allyloxy)phenyl]-2-phenoxypropanamide 501516 has been shown to improve endurance and fat burning in both animal and human studies.

properties

Product Name

N-[3-(allyloxy)phenyl]-2-phenoxypropanamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-phenoxy-N-(3-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C18H19NO3/c1-3-12-21-17-11-7-8-15(13-17)19-18(20)14(2)22-16-9-5-4-6-10-16/h3-11,13-14H,1,12H2,2H3,(H,19,20)

InChI Key

MDHJZQLTOYATIK-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)OCC=C)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OCC=C)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.